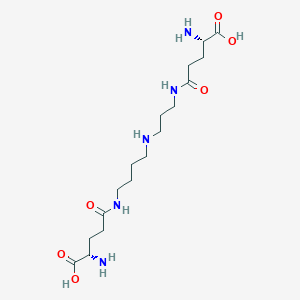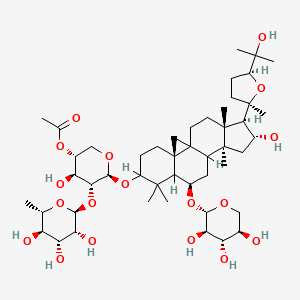
Bromofenofos
Vue d'ensemble
Description
Bromofenofos: est un composé organophosphoré principalement utilisé comme anthelminthique en médecine vétérinaire. Il est efficace contre les infections courantes de la douve du foie (Fasciola hepatica) chez les bovins et les ovins . Le composé est connu pour ses propriétés tératogènes, ce qui signifie qu'il peut provoquer des malformations développementales .
Applications De Recherche Scientifique
Chemistry: Bromofenofos is used in organic synthesis as a precursor for various brominated compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: In veterinary medicine, this compound is used to treat parasitic infections in livestock. Its efficacy against liver fluke infections makes it a crucial drug in animal health .
Industry: this compound is used in the agricultural industry as a pesticide. Its ability to control parasitic infections in livestock indirectly supports agricultural productivity .
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le bromofenofos peut être synthétisé par un processus en plusieurs étapes impliquant la bromation de dérivés biphényliques suivie d'une phosphorylation. La voie de synthèse générale implique la réaction du 2-chloro-4-bromophénol avec de l'hydroxyde de potassium pour former un sel de potassium, qui réagit ensuite avec le chlorure de O,O-diéthyl thiophosphoryle sous l'influence d'un catalyseur de transfert de phase .
Méthodes de production industrielle: La production industrielle du this compound implique des étapes similaires mais à plus grande échelle. Le processus comprend la bromation, la recristallisation et la phosphorylation pour obtenir des niveaux de pureté élevés. L'utilisation de catalyseurs et de conditions réactionnelles contrôlées garantit un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions: Le bromofenofos subit diverses réactions chimiques, notamment:
Oxydation: Il peut être oxydé pour former différents dérivés biphényliques bromés.
Réduction: Les réactions de réduction peuvent conduire à la formation de produits déphosphorylés.
Substitution: Le this compound peut subir des réactions de substitution nucléophile, en particulier aux sites de brome.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs comme l'hydrure de lithium aluminium sont utilisés.
Substitution: Les nucléophiles comme les amines et les thiols sont couramment utilisés.
Principaux produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés biphényliques bromés et des composés déphosphorylés .
Applications de recherche scientifique
Chimie: Le this compound est utilisé en synthèse organique comme précurseur de divers composés bromés. Sa structure unique en fait un intermédiaire précieux dans la synthèse de molécules complexes .
Biologie et médecine: En médecine vétérinaire, le this compound est utilisé pour traiter les infections parasitaires chez le bétail. Son efficacité contre les infections de la douve du foie en fait un médicament crucial pour la santé animale .
Industrie: Le this compound est utilisé dans l'industrie agricole comme pesticide. Sa capacité à contrôler les infections parasitaires chez le bétail soutient indirectement la productivité agricole .
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux. Cette inhibition conduit à une accumulation d'acétylcholine, provoquant une transmission continue de l'influx nerveux, ce qui paralyse et tue finalement les parasites . Les cibles moléculaires comprennent les sites actifs de l'acétylcholinestérase, et les voies impliquées sont liées à la neurotransmission .
Mécanisme D'action
Bromofenofos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately paralyzes and kills the parasites . The molecular targets include the active sites of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparaison Avec Des Composés Similaires
Composés similaires:
Profenofos: Un autre composé organophosphoré utilisé comme insecticide.
Chlorpyrifos: Largement utilisé en agriculture pour la lutte antiparasitaire.
Unicité: Le bromofenofos est unique en raison de sa grande efficacité contre les infections de la douve du foie et de son mécanisme d'action spécifique impliquant l'inhibition de l'acétylcholinestérase. Contrairement à d'autres composés similaires, le this compound possède une structure biphénylique bromée distincte, ce qui contribue à ses propriétés chimiques et biologiques uniques .
Propriétés
IUPAC Name |
[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br4O5P/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20/h1-4,17H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYHZEDBTMXYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175746 | |
| Record name | Bromofenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21466-07-9 | |
| Record name | Bromofenofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21466-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromofenofos [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromofenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromofenofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOFENOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH861Q3CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5r)-5-Hydroxy-4-{2-[(2r,4ar,8ar)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5h)-one](/img/structure/B1207942.png)


![2-bromo-N-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]acetamide](/img/structure/B1207945.png)










